molecular formula C14H13N3O5 B5631993 1,3,6-trimethyl-5-(4-nitrobenzoyl)-2,4(1H,3H)-pyrimidinedione

1,3,6-trimethyl-5-(4-nitrobenzoyl)-2,4(1H,3H)-pyrimidinedione

Cat. No. B5631993
M. Wt: 303.27 g/mol
InChI Key: FPXONXPIBRSJNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,6-trimethyl-5-(4-nitrobenzoyl)-2,4(1H,3H)-pyrimidinedione is a chemical compound that has been widely used in scientific research. It is also known as TBNP or TBNPD, and is a member of the pyrimidine family of compounds.

Mechanism of Action

The mechanism of action of 1,3,6-trimethyl-5-(4-nitrobenzoyl)-2,4(1H,3H)-pyrimidinedione is not fully understood. However, it is believed to interact with DNA, causing damage and leading to cell death. It has also been shown to have anti-tumor activity in vitro.
Biochemical and Physiological Effects:
1,3,6-trimethyl-5-(4-nitrobenzoyl)-2,4(1H,3H)-pyrimidinedione has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as inhibit the growth of tumors in animal models. It has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1,3,6-trimethyl-5-(4-nitrobenzoyl)-2,4(1H,3H)-pyrimidinedione in lab experiments is its ability to selectively target cancer cells. This makes it a promising candidate for cancer therapy. However, one limitation is its potential toxicity, which needs to be carefully evaluated.

Future Directions

There are several future directions for research on 1,3,6-trimethyl-5-(4-nitrobenzoyl)-2,4(1H,3H)-pyrimidinedione. One area of research is the development of more efficient synthesis methods. Another area of research is the investigation of its potential as a cancer therapy, including its efficacy in combination with other drugs. Additionally, its potential use as a fluorescent probe for the detection of DNA damage could be further explored. Finally, more research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 1,3,6-trimethyl-5-(4-nitrobenzoyl)-2,4(1H,3H)-pyrimidinedione is a multi-step process that involves the reaction of several reagents. The first step involves the reaction of 4-nitrobenzoyl chloride with 1,3,6-trimethyluracil to form an intermediate product. This intermediate is then reacted with an acid catalyst to form the final product, 1,3,6-trimethyl-5-(4-nitrobenzoyl)-2,4(1H,3H)-pyrimidinedione.

Scientific Research Applications

1,3,6-trimethyl-5-(4-nitrobenzoyl)-2,4(1H,3H)-pyrimidinedione has been used in a variety of scientific research applications. It has been used as a fluorescent probe for the detection of DNA damage, as well as a photosensitizer for photodynamic therapy. It has also been used as a precursor for the synthesis of other pyrimidine derivatives.

properties

IUPAC Name

1,3,6-trimethyl-5-(4-nitrobenzoyl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5/c1-8-11(13(19)16(3)14(20)15(8)2)12(18)9-4-6-10(7-5-9)17(21)22/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXONXPIBRSJNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1C)C)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,6-trimethyl-5-(4-nitrobenzoyl)-2,4(1H,3H)-pyrimidinedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.